molecular formula C16H24Cl2N2O B2590832 2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride CAS No. 1803586-23-3

2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride

Cat. No.: B2590832
CAS No.: 1803586-23-3
M. Wt: 331.28
InChI Key: MVMYMZMVMQZBNC-UHFFFAOYSA-N
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Description

“2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1052089-51-6 . It has a molecular weight of 303.23 and its IUPAC name is 2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19ClN2O.ClH/c1-11-6-8-17(9-7-11)13-4-2-12(3-5-13)16-14(18)10-15;/h2-5,11H,6-10H2,1H3,(H,16,18);1H . This indicates the presence of a piperidine ring, a phenyl group, and an acetamide group in the structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 303.23 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. This study highlighted the complex metabolic pathways these compounds undergo, which could have implications for understanding their environmental and health impacts (Coleman et al., 2000).

Radiosynthesis for Metabolism and Mode of Action Studies

Another study focused on the radiosynthesis of chloroacetanilide herbicide acetochlor for high-specific-activity studies on its metabolism and mode of action, which is crucial for developing safer and more effective agrochemicals (Latli & Casida, 1995).

Synthesis and Characterization of Chloroacetamide Derivatives

The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide have been reported, demonstrating methodologies for creating specific chloroacetamide derivatives that could have various applications in chemistry and biochemistry research (Zhong-cheng & Wan-yin, 2002).

Environmental and Health Implications

Studies on chloroacetamide herbicides' presence in the hydrologic system and their impact on environmental health provide essential data for evaluating the ecological risks associated with these compounds, which is critical for regulatory decisions and environmental protection efforts (Kolpin et al., 1996).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

2-chloro-N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O.ClH/c1-13-3-2-8-19(11-13)12-15-6-4-14(5-7-15)10-18-16(20)9-17;/h4-7,13H,2-3,8-12H2,1H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMYMZMVMQZBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)CNC(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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